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Compound of Interest

8H-Indeno[1,2-d]thiazol-2-amine
Compound Name:
hydrobromide
CAS No.: 115247-57-9
- 7

The thiazole ring is a cornerstone of medicinal chemistry, found in natural products like
thiamine (vitamin B1) and a multitude of synthetic bioactive compounds.[4][5] The 2-
aminothiazole subunit, in particular, is a privileged structure, serving as a critical building block
for drugs with applications spanning antibacterial, anti-inflammatory, anti-HIV, and anticancer
therapies.[1][2][3]

The fusion of this potent pharmacophore with an indene ring system to form the 8H-Indeno[1,2-
d]thiazole core introduces conformational rigidity and extends the aromatic system, offering a
distinct three-dimensional architecture for probing biological targets. This structural feature has
been recently exploited in the design of novel inhibitors targeting viral proteases, such as the 3-
Chymotrypsin-like cysteine protease (3CLpro) of SARS-CoV-2, which is essential for viral
replication.[6][7] This guide focuses on the hydrobromide salt of 8H-Indeno[1,2-d]thiazol-2-
amine, providing the foundational knowledge required for its synthesis, characterization, and
evaluation in drug discovery pipelines.

Core Compound Identification and Physicochemical
Properties

Precise identification is paramount in scientific research. While the hydrobromide salt may not
have a distinct CAS Registry Number from its parent compound, it is commonly referenced
using the free base identifier.
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Property Data Source

8H-Indenol[1,2-d]thiazol-2-
Compound Name _ _ N/A
amine Hydrobromide

8H-Indenol[1,2-d]thiazol-2-

Parent Compound ) [8]
amine

CAS Number (Parent) 85787-95-7 [8]

Molecular Formula (Parent) C10H8N2S [8]

Molecular Weight (Parent) 188.25 g/mol [8]

Molecular Formula (HBr Salt) C10H9BrN2S N/A

Molecular Weight (HBr Salt) 269.16 g/mol N/A

Synthesis and Purification Protocol

The synthesis of 8H-Indeno[1,2-d]thiazol-2-amines is typically achieved via the Hantzsch
thiazole synthesis, involving the condensation of an a-haloketone with a thiourea. The following
protocol is adapted from established literature procedures for the synthesis of the parent
compound, which can then be converted to the hydrobromide salt.[4]

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 8H-Indeno[1,2-d]thiazol-2-amine hydrobromide.

Step-by-Step Methodology

Part A: Synthesis of 2-Bromo-2,3-dihydroinden-1-one (a-Haloketone Intermediate)

o Reaction Setup: To a stirred solution of 1-indanone (1.0 eq) in glacial acetic acid (approx. 10
mL per gram of indanone), add bromine (1.05 eq) dropwise at room temperature.

o Causality: Acetic acid serves as a polar protic solvent that can facilitate the enolization of
the ketone, which is the reactive species in electrophilic a-halogenation. A slight excess of
bromine ensures complete conversion of the starting material.

e Reaction Execution: After the addition is complete, heat the reaction mixture to reflux for 30-
60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

e Workup: Once the reaction is complete, cool the mixture to room temperature and pour it
slowly into a beaker of ice water with stirring.

« |solation: The bromo-indanone product will precipitate as a solid. Collect the solid by vacuum
filtration, wash thoroughly with cold water to remove residual acetic acid, and dry under

vacuum.
Part B: Synthesis of 8H-Indeno[1,2-d]thiazol-2-amine (Free Base)

e Reaction Setup: In a round-bottom flask, dissolve the 2-bromo-1-indanone intermediate (1.0
eq) and thiourea (1.1 eq) in absolute ethanol.

o Causality: Ethanol is an effective solvent for both reactants and facilitates the nucleophilic
attack of the sulfur atom of thiourea on the a-carbon bearing the bromine, followed by
intramolecular cyclization. A slight excess of thiourea drives the reaction to completion.

o Reaction Execution: Heat the mixture to reflux for 4-6 hours. The reaction progress can be
monitored by TLC.
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« |solation and Purification: Cool the reaction mixture. The product may precipitate upon
cooling. If not, reduce the solvent volume under reduced pressure. Collect the resulting solid
by filtration.

o Neutralization: The initial product is often the hydrobromide salt of the aminothiazole. To
obtain the free base for characterization or further reaction, suspend the solid in water and
add a saturated solution of sodium bicarbonate (NaHCOs) until the pH is ~8-9.

o Final Isolation: Filter the resulting neutral solid (the free base), wash with water, and
recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure 8H-
Indeno[1,2-d]thiazol-2-amine.[4]

Part C: Formation of the Hydrobromide Salt

o Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent,
such as isopropanol or ethanol.

 Acidification: Add a solution of hydrobromic acid (HBr) in the same solvent (typically 1.0 to
1.2 equivalents) dropwise with stirring.

o Precipitation and Isolation: The hydrobromide salt will precipitate from the solution. Cool the
mixture in an ice bath to maximize precipitation, collect the solid by vacuum filtration, wash
with a small amount of cold solvent, and dry in a vacuum oven.

o Self-Validation: The identity and purity of the final product must be confirmed by
spectroscopic analysis (NMR, MS) and melting point determination.

Spectroscopic and Analytical Characterization

The structural integrity of the synthesized compound must be validated. The following table
summarizes expected characterization data based on published data for the parent compound
and related derivatives.[4][6]
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Analysis Type Expected Data

o (ppm): ~3.8-3.9 (s, 2H, -CH2-), ~7.2-7.6 (m,
1H NMR (DMSO-ds) 4H, Ar-H), ~8.0-9.0 (br s, NH2, HBr salt).
-Ue6
Chemical shifts will vary based on solvent and

salt form.

5 (ppm): ~32-33 (-CHz-), ~118-165 (Ar-C and

13C NMR (DMSO-de) Ny

~3400 (N-H stretch), ~1620 (C=N stretch),

IR (KBr, cm~
( ) ~1550 (aromatic C=C stretch).

m/z: 189.05 [M+H]* for the free base

Mass Spec (ESI-MS) (C10HsN:2S)
10M18IN2 .

] ] Expected to be significantly higher than the free
Melting Point )
base and to decompose at high temperatures.

Biological Activity and Therapeutic Potential: A
Scaffold for SARS-CoV-2 Inhibitors

While the direct biological activity of 8H-Indeno[1,2-d]thiazol-2-amine hydrobromide is not
extensively documented, its derivatives have recently emerged as potent inhibitors of the
SARS-CoV-2 3CL protease (3CLpro).[6][7]

In a 2022 study published in Molecules, researchers designed and synthesized a series of N-
acylated derivatives of the 8H-Indeno[1,2-d]thiazole scaffold.[6][7] Several of these compounds
exhibited significant inhibitory activity against SARS-CoV-2 3CLpro, with the lead compound
showing an ICso value of 1.28 uM.[6][7] Molecular docking studies suggested that the indeno-
thiazole core effectively occupies the hydrophobic pockets of the enzyme's active site, while
the N-acyl substituents form key hydrogen bonds with catalytic residues.

This research highlights the value of the 8H-Indeno[1,2-d]thiazol-2-amine core as a
foundational scaffold for developing novel antiviral agents. The 2-amino group serves as a
critical handle for chemical modification, allowing for the systematic exploration of structure-
activity relationships (SAR) to optimize potency and pharmacokinetic properties.
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Experimental Protocol: In Vitro SARS-CoV-2 3CLpro
Inhibition Assay

The following is a generalized, high-level protocol for evaluating the inhibitory activity of the title
compound or its derivatives against SARS-CoV-2 3CLpro using a FRET-based assay.

Assay Workflow Diagram
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Caption: Workflow for a FRET-based SARS-CoV-2 3CLpro inhibition assay.
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Step-by-Step Methodology

Compound Preparation: Prepare a stock solution of 8H-Indeno[1,2-d]thiazol-2-amine
hydrobromide in 100% DMSO. Perform serial dilutions to create a range of concentrations
for testing (e.g., 100 uM to 1 nM).

Assay Plate Setup: In a 384-well, low-volume black plate, add 1 L of the diluted compound
or DMSO (as a negative control) to the appropriate wells.

Enzyme Addition: Prepare a working solution of recombinant SARS-CoV-2 3CLpro in assay
buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM EDTA, 1 mM TCEP, pH 7.3). Add 10 pL of
the enzyme solution to each well.

Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature.

o Causality: This step allows the inhibitor to bind to the enzyme before the substrate is
introduced, which is critical for accurately measuring the potency of binding inhibitors.

Reaction Initiation: Prepare a working solution of a fluorogenic FRET substrate (e.g.,
DABCYL-KTSAVLQISGFRKME-EDANS). Add 10 pL of the substrate solution to each well to
initiate the enzymatic reaction.

Data Acquisition: Immediately place the plate into a fluorescence plate reader pre-set to the
appropriate excitation and emission wavelengths for the FRET pair. Monitor the increase in
fluorescence in a kinetic mode for 30-60 minutes at 37°C.

Data Analysis:

o Calculate the initial reaction velocity (Vo) for each well from the linear portion of the
fluorescence versus time curve.

o Determine the percent inhibition for each compound concentration relative to the DMSO
control.

o Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the
data to a four-parameter logistic equation to determine the ICso value.
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o Self-Validation: Include a known 3CLpro inhibitor (e.g., Nirmatrelvir) as a positive control in
each assay plate to validate the assay performance.

Conclusion and Future Outlook

8H-Indeno[1,2-d]thiazol-2-amine hydrobromide is a valuable chemical entity, providing a
rigid and synthetically tractable scaffold for medicinal chemistry. Its utility has been clearly
demonstrated in the development of potent SARS-CoV-2 3CLpro inhibitors. The protocols and
data presented in this guide offer a solid foundation for researchers to synthesize, characterize,
and evaluate this compound and its analogues. Future work should focus on expanding the
library of derivatives to improve potency, selectivity, and drug-like properties, potentially leading
to the development of new therapeutics for viral diseases and other conditions where the 2-
aminothiazole pharmacophore is known to be effective.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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